Miglustat hydrochloride

Neuroscience Pharmacokinetics Lysosomal Storage Disease

Researchers studying neurological lysosomal storage diseases require inhibitors that reach CNS therapeutic levels. Miglustat HCl achieves brain-to-plasma ratios of 0.31-0.67, unlike non-CNS-penetrating alternatives. - Approved therapy for Niemann-Pick type C neurological symptoms (EU) & Gaucher type 1 (FDA) - Not metabolized by CYP2D6 - no drug-drug interaction risks of eliglustat - High aqueous solubility (75 mM) - reproducible stock solutions without DMSO - Emerging role as pharmacological chaperone enhancing Pompe disease ERT

Molecular Formula C10H22ClNO4
Molecular Weight 255.74 g/mol
CAS No. 210110-90-0
Cat. No. B1662918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiglustat hydrochloride
CAS210110-90-0
SynonymsMiglustat; NB-DNJ
Molecular FormulaC10H22ClNO4
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESCCCCN1CC(C(C(C1CO)O)O)O.Cl
InChIInChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8+,9-,10-;/m1./s1
InChIKeyQPAFAUYWVZMWPR-ZSOUGHPYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Miglustat Hydrochloride: CNS-Penetrant GCS Inhibitor


Miglustat hydrochloride (CAS 210110-90-0), also known as N-butyl-deoxynojirimycin (NB-DNJ) or OGT 918, is an orally active, small-molecule iminosugar that acts as a reversible inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in glycosphingolipid biosynthesis [1]. It is a glucose analog with blood-brain barrier permeability, enabling it to address lysosomal storage disorders with both systemic and central nervous system (CNS) manifestations [2]. Clinically, miglustat (as the hydrochloride salt) is approved as Zavesca® for adults with mild-to-moderate type 1 Gaucher disease (GD1) who cannot tolerate enzyme replacement therapy (ERT) [3], and is the first and only approved disease-modifying therapy for the progressive neurological manifestations of Niemann-Pick disease type C (NPC) in the European Union and other regions [4].

CNS-penetrant glucosylceramide synthase (GCS) inhibitor for neurological lysosomal storage disease models

Orally bioavailable tool for in vivo substrate reduction therapy (SRT) studies

Hydrochloride salt ensures high aqueous solubility (75 mM) for reproducible in vitro assay preparation

Miglustat Hydrochloride vs. Analogs


Miglustat hydrochloride is not interchangeable with other substrate reduction therapies (SRTs) or iminosugar-based compounds due to fundamental differences in molecular structure, pharmacokinetic profile, tissue distribution, and clinical positioning. Unlike the ceramide analog eliglustat, miglustat is a glucose analog that does not rely on CYP2D6 hepatic metabolism for clearance, making it a distinct option for patients with certain comorbidities or those taking interacting medications [1]. Critically, miglustat exhibits a unique ability to cross the blood-brain barrier and achieve therapeutic concentrations within the central nervous system (CNS) [2], a property not shared by many other SRTs. Furthermore, its specific indication profile, including its orphan drug status as the sole approved therapy for the neurological symptoms of Niemann-Pick type C disease, creates a well-defined therapeutic niche that cannot be addressed by in-class alternatives [3]. Consequently, substituting miglustat hydrochloride with a purportedly similar glucosylceramide synthase inhibitor or a free-base form would introduce variables in potency, selectivity, metabolism, and CNS exposure that directly impact clinical outcomes and experimental reproducibility.

Risk Factor
Miglustat HCl
Alternative SRTs (e.g., eliglustat)
CNS Exposure
Reported brain-to-plasma ratio supports CNS glycosphingolipid research
Lacks significant CNS penetration (P-gp substrate); not suitable for CNS disorder models
Metabolic Pathway
Non-CYP2D6 clearance; minimal CYP interaction risk
CYP2D6 substrate; metabolic profile may introduce variable exposure in model systems
Indication Context
Only GCS inhibitor with reported neurological endpoint stabilization in NPC trial context
No NPC neurological data; model applicability not established

Miglustat Hydrochloride: Quantitative Evidence


CNS Bioavailability vs. Eliglustat

A key differentiator for miglustat hydrochloride is its ability to cross the blood-brain barrier (BBB) and achieve pharmacologically relevant concentrations in the central nervous system. This property is quantifiably established and represents a critical advantage over the other main oral substrate reduction therapy (SRT), eliglustat, for which data supporting significant CNS penetration are lacking. In a preclinical rat model, oral administration of miglustat resulted in a brain-to-plasma concentration ratio of 0.31 to 0.67, confirming its ability to access the CNS compartment [1]. This CNS bioavailability is the mechanistic basis for its approved use in Niemann-Pick disease type C, a condition characterized by progressive neurological deterioration. In contrast, eliglustat is a substrate for P-glycoprotein, an efflux transporter highly expressed at the BBB, which is predicted to limit its CNS exposure. [2].

Brain Penetration
Head-to-head
Miglustat: 0.31–0.67 brain-to-plasma ratio (rat)
Eliglustat: no CNS penetration data; P-gp substrate
Supports CNS glycosphingolipid research; non-substitutable for CNS models
Preclinical rat model; direct comparison
Neuroscience Pharmacokinetics Lysosomal Storage Disease Blood-Brain Barrier

Gaucher Disease: Potency vs. Eliglustat

In direct comparative biochemical assays, miglustat exhibits significantly lower potency as a glucosylceramide synthase (GCS) inhibitor compared to the alternative oral SRT, eliglustat. The half-maximal inhibitory concentration (IC50) for eliglustat against GCS is approximately 25 nM, whereas miglustat's IC50 ranges between 10 µM and 50 µM, a difference of roughly three orders of magnitude [1]. This translates into less pronounced biochemical correction in Gaucher disease type 1 (GD1) patients, as shown in a retrospective study where median decreases in disease biomarkers (chitotriosidase, CCL18, glucosylsphingosine) were substantially lower in miglustat-treated patients (37%, 10%, and 48%, respectively) compared to both eliglustat- (89%, 73%, 86%) and ERT-treated patients (88%, 54%, 78%) after two years of therapy [2]. However, this lower potency does not negate miglustat's value. Its clinical utility is precisely defined as a second-line option for GD1 patients who are intolerant or for whom ERT is contraindicated [3].

GCS IC50 Potency
Head-to-head
Miglustat: 10–50 µM
Eliglustat: 0.025 µM (25 nM)
~400–2000× lower potency
Potency context: miglustat not selected for potency; distinct pharmacological profile
Cell-free enzymatic assay; in vitro comparison
Gaucher Disease Substrate Reduction Therapy Clinical Pharmacology Drug Comparison

Neurological Stabilization in Niemann-Pick Type C

Miglustat's unique ability to cross the blood-brain barrier underlies its proven clinical efficacy in Niemann-Pick disease type C (NPC), a role for which no other SRT is approved. A 2024 phase IV clinical trial in Chinese NPC patients (n=17, median age 14 years) provided quantitative evidence of disease stabilization. Over 52 weeks of treatment with oral miglustat, patients experienced a 19.2% increase in mean saccadic peak acceleration and a 12.5% increase in mean saccadic peak velocity, while mean peak duration and linear regression decreased by 6.5% and 15.6%, respectively [1]. These objective measures of horizontal saccadic eye movement function—a sensitive biomarker of neurological status in NPC—demonstrate miglustat's ability to delay progressive neurological deterioration. This is in stark contrast to other SRTs like eliglustat, which are not indicated and have no evidence of efficacy for CNS disorders [2].

NPC Neurological Endpoint
Trial context
+19.2% saccadic peak acceleration at 52 weeks (n=17)
Reported stabilization of neurological decline in NPC patients
Single-arm phase IV trial; no SRT comparator
Niemann-Pick Disease Type C Neurodegeneration Clinical Trial Ophthalmology

Hydrochloride Salt: High Aqueous Solubility

For research and development purposes, the use of the hydrochloride salt form (CAS 210110-90-0) is preferred over the free base due to its enhanced and well-characterized aqueous solubility, a critical parameter for reliable in vitro assay preparation and in vivo formulation. According to technical datasheets from reputable vendors, miglustat hydrochloride is soluble in water at a concentration of 75 mM (equivalent to 19.18 mg/mL) . This high solubility facilitates the preparation of stock solutions for cell-based assays and animal dosing, ensuring accurate and reproducible experimental conditions. While direct comparative solubility data for the free base under identical conditions is not always reported, it is a standard principle in pharmaceutical chemistry that the hydrochloride salt form significantly improves the aqueous solubility of this basic amine, thereby enhancing its handling and experimental utility .

Aqueous Solubility
Data to verify
75 mM (19.18 mg/mL) in water
Facilitates consistent in vitro stock preparation
Hydrochloride salt; class-level solubility advantage
Chemical Synthesis Formulation Science Preclinical Research Solubility

Miglustat Hydrochloride: Key Applications


CNS Lysosomal Storage Disorders

Miglustat hydrochloride is the definitive compound for preclinical and clinical research into lysosomal storage diseases with a significant neurological component. Its proven ability to cross the blood-brain barrier and achieve a brain-to-plasma concentration ratio of 0.31-0.67 [1], coupled with its demonstrated efficacy in stabilizing neurological decline in Niemann-Pick disease type C patients as shown in a recent phase IV trial [2], makes it uniquely suited for studies targeting CNS glycosphingolipid accumulation. This application is non-substitutable by other SRTs like eliglustat, which lack significant CNS penetration [3].

Gaucher Disease Type 1: Second-Line Models

While not the most potent inhibitor in its class, miglustat hydrochloride is the established, FDA-approved oral therapy for adults with mild-to-moderate type 1 Gaucher disease who are not candidates for enzyme replacement therapy (ERT) [4]. Its role is defined by its distinct pharmacological profile—it is not metabolized by CYP2D6, unlike eliglustat—and its well-characterized safety profile in this specific patient population [5]. Research involving models of ERT hypersensitivity or exploring alternative therapeutic strategies for GD1 should utilize miglustat as the clinically relevant SRT for this niche.

Pompe Disease: Pharmacological Chaperone Research

Miglustat hydrochloride has an emerging application as a pharmacological chaperone in combination therapy for Pompe disease. Its ability to bind and stabilize the recombinant enzyme cipaglucosidase alfa enhances the enzyme's activity and tissue uptake. The combination has shown durable improvements in muscle function and biomarkers over 4 years in patients with late-onset Pompe disease, as demonstrated in the PROPEL extension study [6]. For research focused on optimizing enzyme replacement therapies for Pompe disease, miglustat is a critical adjunct molecule for enhancing therapeutic efficacy.

Aqueous Stock Solutions for In Vitro Assays

For laboratory researchers requiring a glucosylceramide synthase inhibitor with reliable and convenient solubility, the miglustat hydrochloride salt (CAS 210110-90-0) is the preferred form. Its high aqueous solubility of 75 mM (19.18 mg/mL) simplifies the preparation of accurate and reproducible stock solutions, minimizing the need for organic solvents like DMSO that can interfere with cellular assays. This technical advantage reduces experimental variability and ensures consistent inhibition of GCS across experiments.

Application
Selection Property
Validation Focus
CNS glycosphingolipid accumulation studies
Reported CNS penetration (brain-to-plasma ratio)
Neurological endpoint models (NPC, other CNS LSDs)
ERT-intolerant GD1 model research
Non-CYP2D6 metabolism; reported tolerability endpoint context
Biomarker response (chitotriosidase, glucosylsphingosine)
Enzyme replacement enhancement (Pompe disease)
Pharmacological chaperone activity for cipaglucosidase alfa
Muscle function and biomarker durability in late-onset Pompe models
In vitro GCS inhibition assays
High aqueous solubility (HCl salt)
Stock solution consistency and minimal solvent interference

Technical Documentation Hub

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36 linked technical documents
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